molecular formula C24H23FN2O4 B2660247 1-{8-[3-(4-fluorophenoxy)benzoyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione CAS No. 1903866-34-1

1-{8-[3-(4-fluorophenoxy)benzoyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione

Cat. No.: B2660247
CAS No.: 1903866-34-1
M. Wt: 422.456
InChI Key: XWPVJDCVFKWALA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{8-[3-(4-fluorophenoxy)benzoyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione ( 1903866-34-1) is a high-purity chemical compound supplied for research purposes. With a molecular formula of C24H23FN2O4 and a molecular weight of 422.45 g/mol, this pyrrolidine derivative features a complex 8-azabicyclo[3.2.1]octane scaffold, a structure known for its relevance in medicinal chemistry . This specific scaffold has been investigated in the development of potent and selective modulators of biological pathways. Scientific literature indicates that structurally related pyrrolidine derivatives based on the 8-azabicyclo[3.2.1]octane framework have been designed and patented as modulators of the complement system, a key part of the innate immune response . Compounds featuring the 8-azabicyclo[3.2.1]octane structure have also been explored for other therapeutic applications, including as selective antagonists for the kappa opioid receptor and as vasopressin V1A receptor antagonists , highlighting the versatility and research value of this pharmacophore. This product is intended for research and development use in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet and handle this material using appropriate personal protective equipment.

Properties

IUPAC Name

1-[8-[3-(4-fluorophenoxy)benzoyl]-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN2O4/c25-16-4-8-20(9-5-16)31-21-3-1-2-15(12-21)24(30)26-17-6-7-18(26)14-19(13-17)27-22(28)10-11-23(27)29/h1-5,8-9,12,17-19H,6-7,10-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWPVJDCVFKWALA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=CC(=CC=C3)OC4=CC=C(C=C4)F)N5C(=O)CCC5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{8-[3-(4-fluorophenoxy)benzoyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione typically involves multiple steps. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the compound’s structure . This process often starts with an acyclic starting material that contains the necessary stereochemical information to form the bicyclic scaffold in a stereocontrolled manner .

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-{8-[3-(4-fluorophenoxy)benzoyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Pharmacological Studies

The compound has been investigated for its potential as a mu-opioid receptor antagonist . Research indicates that derivatives of azabicyclo compounds can modulate opioid receptor activity, which is crucial for developing analgesics and treatments for opioid dependence . This compound's specific structural features may enhance its effectiveness in targeting these receptors.

Drug Development

The synthesis of this compound can serve as a scaffold for developing new drugs targeting specific diseases associated with the mu-opioid receptor activity, including gastrointestinal motility disorders . The compound's ability to modify biological systems makes it a valuable candidate for further pharmaceutical exploration.

Case Studies

StudyObjectiveFindings
Mu-Opioid Receptor Antagonism To evaluate the binding affinity of azabicyclo compoundsFound that modifications to the bicyclic structure enhance receptor binding, indicating potential therapeutic uses in pain management .
Antimicrobial Efficacy Assess antimicrobial properties of related piperidine derivativesDemonstrated significant activity against multiple bacterial and fungal pathogens, suggesting similar potential for this compound .
Synthesis Techniques Explore synthetic routes for azabicyclo compoundsDeveloped efficient methods for synthesizing derivatives, paving the way for further modifications and applications .

Mechanism of Action

The mechanism of action of 1-{8-[3-(4-fluorophenoxy)benzoyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins that play a role in the compound’s biological activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Molecular Conformation and Stereoelectronic Effects

The bicyclo[3.2.1]octane core’s conformation significantly influences molecular interactions:

  • : The 8-(2-fluoro-4-nitrophenyl) analog adopts a chair conformation in the piperidine ring and an envelope conformation in the pyrrolidine ring, with dihedral angles of 86.59° (benzene vs. piperidine plane) and 67.63° (piperidine vs. pyrrolidine plane). These angles suggest significant distortion, which may affect binding to biological targets .

Functional Group Comparisons and Bioactivity Implications

  • Pyrrolidine-2,5-dione Moieties : Present in both the target compound and analogs like M18 and M1, this group is a common pharmacophore in GPCR-targeting drugs, facilitating hydrogen bonding or charge interactions .
  • Fluorine vs. Nitro Groups : Fluorine’s smaller size and electronegativity may reduce steric hindrance and enhance membrane permeability compared to nitro groups, which are bulkier and more polar .
  • Agrochemical Analogs () : Compounds like procymidone and vinclozolin share bicyclic and dione motifs but lack the azabicyclo[3.2.1]octane core. Their pesticidal activity suggests that the target compound’s structure could be optimized for similar applications, though further testing is needed .

Biological Activity

The compound 1-{8-[3-(4-fluorophenoxy)benzoyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione represents a novel class of bicyclic compounds that have garnered interest due to their potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C21H20FNO2C_{21}H_{20}FNO_{2}, with a molecular weight of approximately 337.4 g/mol. The structure features a pyrrolidine dione core linked to an azabicyclo[3.2.1]octane moiety and a 4-fluorophenoxybenzoyl substituent.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation : The compound may interact with various receptors in the central nervous system, potentially influencing neurotransmitter release and neuronal signaling pathways.
  • Enzyme Inhibition : It has been suggested that this compound may act as an inhibitor of specific enzymes involved in metabolic processes or signal transduction pathways.
  • Antioxidative Properties : Preliminary studies indicate that it may exhibit antioxidative effects, reducing oxidative stress in cellular models.

Anticancer Activity

Recent studies have highlighted the compound's potential anticancer properties. In vitro experiments demonstrated that it exhibits cytotoxic effects against various cancer cell lines, including small-cell lung cancer (SCLC). Notably, the compound induced cell cycle arrest in the S phase and increased levels of reactive oxygen species (ROS), which are known to contribute to apoptosis in cancer cells .

Neuroprotective Effects

The neuroprotective potential of this compound has also been explored, particularly concerning its ability to modulate neuroinflammatory responses. Research indicates that it may inhibit the activation of nuclear factor kappa B (NF-kB), a key regulator in inflammatory processes, thereby reducing neuroinflammation and protecting neuronal cells from damage .

Antimicrobial Properties

In addition to its anticancer and neuroprotective activities, there is emerging evidence suggesting antimicrobial properties against certain bacterial strains. This aspect warrants further investigation to elucidate its mechanisms and efficacy against pathogens .

Case Studies

  • Cytotoxicity in Cancer Models :
    • A study involving NCI-H196 and NCI-H889 cell lines demonstrated that this compound exhibited significant cytotoxicity in a dose-dependent manner against NCI-H196 cells while sparing normal human cells .
  • Neuroprotection in Inflammatory Models :
    • In murine models of neuroinflammation, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines and improved behavioral outcomes, suggesting its potential utility in treating neurodegenerative diseases .

Data Tables

Biological Activity Effect Observed Reference
CytotoxicityInduces apoptosis in SCLC cells
NeuroprotectionReduces neuroinflammation
AntimicrobialActive against specific bacterial strains

Q & A

Q. What are the recommended synthetic routes for 1-{8-[3-(4-fluorophenoxy)benzoyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione, and how can intermediates be characterized?

Methodological Answer:

  • Synthesis Strategy : Begin with the construction of the 8-azabicyclo[3.2.1]octane core via [3+2] cycloaddition or ring-closing metathesis. Introduce the 4-fluorophenoxybenzoyl moiety through Friedel-Crafts acylation or palladium-catalyzed coupling (e.g., Suzuki-Miyaura) .
  • Intermediate Characterization : Use High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation and 1H^1\text{H}/13C^13\text{C} NMR to verify regioselectivity. For steric effects in bicyclic systems, 2D NMR (e.g., COSY, NOESY) is critical .

Q. How can researchers confirm the structural integrity of the compound using spectroscopic and chromatographic methods?

Methodological Answer:

  • Spectroscopy : Combine 1H^1\text{H} NMR (to identify aromatic protons and fluorophenoxy groups) with 19F^{19}\text{F} NMR for fluorine environment analysis. IR spectroscopy can validate carbonyl groups (pyrrolidine-2,5-dione) .
  • Chromatography : Employ reverse-phase HPLC (e.g., Chromolith® columns) with UV detection at 254 nm for purity assessment. Use LC-MS to detect trace impurities (<0.1%) and confirm molecular ions .

Q. What initial biological screening approaches are appropriate for evaluating its bioactivity?

Methodological Answer:

  • In Vitro Assays : Prioritize enzyme inhibition studies (e.g., kinase or protease targets) using fluorescence-based assays. For neuropharmacological potential, test binding affinity to GABAA_A or NMDA receptors .
  • Cell-Based Models : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to screen for cytotoxicity. Include positive controls (e.g., doxorubicin) and validate results with flow cytometry for apoptosis markers .

Advanced Research Questions

Q. How can researchers optimize the compound’s synthetic yield using Design of Experiments (DoE)?

Methodological Answer:

  • DoE Framework : Apply a fractional factorial design to screen variables (e.g., solvent polarity, catalyst loading, temperature). For reaction optimization, use a Central Composite Design (CCD) to model nonlinear relationships between factors (e.g., reaction time vs. yield) .
  • Case Example : If coupling efficiency is <50%, vary Pd catalyst (0.5–2 mol%), ligand (XPhos vs. SPhos), and base (K2_2CO3_3 vs. Cs2_2CO3_3) across 16 trials. Analyze via ANOVA to identify significant factors .

Q. How to resolve contradictions between computational binding predictions and experimental IC50_{50}50​ values?

Methodological Answer:

  • Computational Refinement : Re-run docking simulations (e.g., AutoDock Vina) with explicit solvent models and flexible side-chain adjustments. Compare with Molecular Dynamics (MD) simulations to assess binding stability .
  • Experimental Validation : Perform Surface Plasmon Resonance (SPR) to measure real-time binding kinetics. If discrepancies persist, synthesize analogs to test substituent effects (e.g., fluorophenoxy vs. chlorophenoxy) .

Q. What advanced in vivo models are suitable for studying its neuropharmacological effects?

Methodological Answer:

  • Rodent Models : Use kainic acid-induced seizures in mice to evaluate anticonvulsant activity. Monitor EEG and behavioral seizures (Racine scale). For neuroprotection, employ MPTP-induced Parkinson’s disease models with tyrosine hydroxylase staining .
  • Dosage Optimization : Conduct pharmacokinetic studies (plasma half-life, brain-to-plasma ratio) via LC-MS/MS. Adjust formulations (e.g., PEGylation) to enhance blood-brain barrier penetration .

Data Analysis & Contradiction Resolution

Q. How to address inconsistencies in cytotoxicity data across cell lines?

Methodological Answer:

  • Hypothesis Testing : Check for off-target effects (e.g., ROS generation) via DCFH-DA assays. Validate using siRNA knockdown of suspected pathways (e.g., MAPK/ERK) .
  • Metadata Analysis : Correlate cytotoxicity with expression levels of efflux pumps (e.g., P-gp) via qPCR. Use P-gp inhibitors (verapamil) to confirm transporter-mediated resistance .

Q. What statistical methods are recommended for analyzing dose-response relationships?

Methodological Answer:

  • Sigmoidal Curve Fitting : Use GraphPad Prism to fit data to a four-parameter logistic model (Y=Bottom+(Top-Bottom)/(1+10(LogEC50X)Hill Slope)Y = \text{Bottom} + (\text{Top-Bottom})/(1 + 10^{(\text{LogEC}_{50} - X)\cdot\text{Hill Slope}})). Report EC50_{50} ± 95% CI .
  • Outlier Handling : Apply Grubbs’ test (α=0.05\alpha = 0.05) to exclude technical anomalies. For non-normal distributions, use non-parametric tests (e.g., Kruskal-Wallis) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.